An In-Depth Technical Guide to 3-Oxo-3-pyridin-3-yl-propionitrile (CAS 30510-18-0): A Cornerstone Intermediate in Modern Drug Discovery
An In-Depth Technical Guide to 3-Oxo-3-pyridin-3-yl-propionitrile (CAS 30510-18-0): A Cornerstone Intermediate in Modern Drug Discovery
This technical guide provides a comprehensive overview of 3-Oxo-3-pyridin-3-yl-propionitrile, a pivotal building block for researchers, medicinal chemists, and drug development professionals. This document delves into its synthesis, chemical properties, reactivity, and significant applications, with a focus on its role in the generation of high-value therapeutics targeting neurological disorders and cancers.
Introduction: The Strategic Importance of the Pyridine-Containing β-Ketonitrile Scaffold
3-Oxo-3-pyridin-3-yl-propionitrile (also known as 3-nicotinoylacetonitrile) is a bifunctional organic molecule that has garnered significant attention in medicinal chemistry. Its structure, incorporating a pyridine ring, a ketone, and a nitrile group, offers a unique combination of electronic properties and reactive sites.
The pyridine moiety is a well-established "privileged scaffold" in drug design, present in a multitude of FDA-approved drugs.[1][2] Its nitrogen atom can act as a hydrogen bond acceptor, enhancing interactions with biological targets and improving pharmacokinetic properties.[2] The β-ketonitrile functionality provides a versatile handle for a wide array of chemical transformations, enabling the construction of complex heterocyclic systems. This strategic combination makes 3-Oxo-3-pyridin-3-yl-propionitrile a highly valuable starting material for the synthesis of novel bioactive compounds.
Table 1: Physicochemical Properties of 3-Oxo-3-pyridin-3-yl-propionitrile
| Property | Value | Source |
| CAS Number | 30510-18-0 | [3] |
| Molecular Formula | C₈H₆N₂O | [3] |
| Molecular Weight | 146.15 g/mol | [3] |
| Appearance | White to orange solid | [3] |
| Melting Point | 79-81 °C | [3] |
| Solubility | Soluble in alcohols and esters; slightly soluble in water | [3] |
Synthesis and Characterization: A Practical Approach
The most common and efficient synthesis of 3-Oxo-3-pyridin-3-yl-propionitrile is achieved through a Claisen-type condensation reaction between a nicotinic acid ester (e.g., ethyl nicotinate) and acetonitrile, using a strong base such as sodium ethoxide or sodium hydride.
Detailed Synthetic Protocol (Claisen Condensation)
This protocol outlines a representative procedure for the laboratory-scale synthesis of 3-Oxo-3-pyridin-3-yl-propionitrile.
Materials:
-
Ethyl nicotinate
-
Acetonitrile (anhydrous)
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Toluene
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.1 equivalents). Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then carefully decant the hexanes. Add anhydrous toluene to the flask.
-
Enolate Formation: Slowly add anhydrous acetonitrile (2.0 equivalents) to the stirred suspension of sodium hydride in toluene at room temperature. The mixture may gently reflux as hydrogen gas evolves. Stir the resulting mixture for 1 hour at room temperature to ensure complete formation of the acetonitrile anion.
-
Condensation: Add ethyl nicotinate (1.0 equivalent) dropwise to the reaction mixture. After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and carefully quench by the slow addition of 1 M hydrochloric acid until the mixture is acidic (pH ~5-6). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers and wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization to yield 3-Oxo-3-pyridin-3-yl-propionitrile as a solid.
Characterization
While a comprehensive, publicly available dataset of the 1H NMR, 13C NMR, IR, and mass spectra for 3-Oxo-3-pyridin-3-yl-propionitrile is not readily found, the expected spectral characteristics can be inferred from its structure.
-
1H NMR: The spectrum is expected to show signals corresponding to the protons on the pyridine ring (in the aromatic region, ~7.5-9.0 ppm) and a singlet for the methylene protons adjacent to the ketone and nitrile groups (~4.0 ppm).
-
13C NMR: Key signals would include those for the carbonyl carbon (~190 ppm), the nitrile carbon (~115 ppm), the methylene carbon (~30 ppm), and the carbons of the pyridine ring (~120-155 ppm).
-
IR Spectroscopy: Characteristic absorption bands are expected for the C≡N stretch (~2250 cm⁻¹), the C=O stretch (~1690 cm⁻¹), and C=C/C=N stretches of the pyridine ring (~1600-1400 cm⁻¹).
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight of 146.15 g/mol .
Chemical Reactivity and Synthetic Applications
The synthetic versatility of 3-Oxo-3-pyridin-3-yl-propionitrile stems from the reactivity of its β-ketonitrile moiety. The methylene protons are acidic and can be readily deprotonated to form a stable enolate, which can act as a nucleophile. The ketone and nitrile groups themselves are also susceptible to various chemical transformations.
Synthesis of Pyrazole-Based Kinase Inhibitors
A prominent application of 3-Oxo-3-pyridin-3-yl-propionitrile is in the synthesis of pyrazolo[3,4-b]pyridine derivatives, a scaffold found in numerous potent kinase inhibitors.[4][5] These inhibitors are crucial in oncology, targeting dysregulated kinases involved in cancer cell proliferation and survival.[4]
Experimental Protocol: Synthesis of a Pyrazolo[3,4-b]pyridine Derivative
This protocol is a representative example of how 3-Oxo-3-pyridin-3-yl-propionitrile can be used to construct the pyrazolo[3,4-b]pyridine core.[6][7]
Materials:
-
3-Oxo-3-pyridin-3-yl-propionitrile
-
Hydrazine hydrate
-
Ethanol
-
Appropriate aldehyde for the three-component reaction
Procedure:
-
Reaction Mixture: In a round-bottom flask, dissolve 3-Oxo-3-pyridin-3-yl-propionitrile (1.0 equivalent), the desired aldehyde (1.0 equivalent), and hydrazine hydrate (1.1 equivalents) in ethanol.
-
Reaction: Heat the mixture to reflux for 8-12 hours. Monitor the reaction by TLC.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold ethanol. If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography.
Mechanism of Action of Resulting Kinase Inhibitors
Many of the pyrazolo[3,4-b]pyridine derivatives synthesized from this intermediate act as ATP-competitive inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) kinase.[8] They bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby blocking the signaling cascade that promotes cell proliferation.
Synthesis of Nicotinic Acetylcholine Receptor Modulators
3-Oxo-3-pyridin-3-yl-propionitrile is also a valuable precursor for the synthesis of modulators of nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype.[9][10] Positive allosteric modulators (PAMs) of α7 nAChRs are being investigated for the treatment of cognitive deficits in neurological disorders such as Alzheimer's disease and schizophrenia.[10][11]
The synthesis of these modulators often involves multi-step sequences where the β-ketonitrile is transformed into more complex heterocyclic systems that can interact with the allosteric binding sites on the receptor.
Mechanism of Action of α7 nAChR Positive Allosteric Modulators
PAMs bind to a site on the α7 nAChR that is distinct from the binding site of the endogenous ligand, acetylcholine. This binding event enhances the receptor's response to acetylcholine, leading to increased ion flow and downstream signaling, which is thought to have neuroprotective and cognition-enhancing effects.
Safety and Handling
3-Oxo-3-pyridin-3-yl-propionitrile should be handled with care in a laboratory setting, following standard safety protocols for chemical reagents.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or in a fume hood.
-
Storage: Store in a cool, dry, and well-ventilated place, away from strong oxidizing agents. Keep the container tightly closed.
-
Toxicity: While specific toxicity data for this compound is limited, related nitriles can be harmful if swallowed, inhaled, or in contact with skin.[12][13] Treat with caution and refer to the Safety Data Sheet (SDS) for detailed information.
Conclusion
3-Oxo-3-pyridin-3-yl-propionitrile is a highly versatile and valuable intermediate in the field of drug discovery and development. Its unique chemical structure allows for the efficient synthesis of complex heterocyclic scaffolds, particularly those with demonstrated therapeutic potential as kinase inhibitors and nicotinic acetylcholine receptor modulators. A thorough understanding of its synthesis, reactivity, and applications, as outlined in this guide, will empower researchers to leverage this powerful building block in the creation of next-generation therapeutics.
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